1,1,3,3-Tetramethyldisilazane

Catalog No.
S783017
CAS No.
15933-59-2
M.F
C4H13NSi2
M. Wt
131.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetramethyldisilazane

CAS Number

15933-59-2

Product Name

1,1,3,3-Tetramethyldisilazane

Molecular Formula

C4H13NSi2

Molecular Weight

131.32 g/mol

InChI

InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3

InChI Key

GJWAPAVRQYYSTK-UHFFFAOYSA-N

SMILES

C[Si](C)N[Si](C)C

Canonical SMILES

C[Si](C)N[Si](C)C

1,1,3,3-Tetramethyldisilazane is an organosilicon compound with the molecular formula C4H13NSi2C_4H_{13}NSi_2. It is characterized by a clear liquid state at room temperature and possesses a distinct ammonia-like odor. The compound is notable for its flammability and is categorized under hazardous materials due to its potential to cause severe skin burns and eye damage upon contact. Its molecular weight is approximately 133.34 g/mol, and it has a boiling point of around 100 °C and a flash point of -8 °C, indicating its volatile nature .

TMDS primarily acts as a silylating agent. The polarizable Si-N bond allows the trimethylsilyl group to be transferred to nucleophilic centers in organic molecules, forming a silylated product. The steric hindrance of the methyl groups can influence the selectivity of the silylation reaction [].

Surface Modification:

  • Silylation: TMDS reacts with various surfaces, including glass, silica, and metal oxides, forming a thin layer of silicon dioxide (SiO2) through a process called silylation . This silylated layer modifies surface properties, making them hydrophobic (water-repelling) and improving adhesion to organic materials . This is crucial in various research fields, including microfluidics, biosensors, and cell culture studies.

Organic Synthesis:

  • Amination: TMDS serves as a silylating agent in organic synthesis, enabling the introduction of an amino group (NH2) to organic molecules. This reaction, known as amination, is vital for creating various functionalized molecules used in drug discovery, material science, and other areas of research .

Protection of Functional Groups:

  • Silyl Protection: TMDS can temporarily protect certain functional groups (e.g., hydroxyl groups) in organic molecules during chemical reactions. These silyl protecting groups are stable under various reaction conditions, allowing chemists to modify other parts of the molecule without affecting the protected group. The protected groups can then be easily removed later, revealing the original functional group . This strategy is essential for the selective synthesis of complex organic molecules.

Other Applications:

  • TMDS also finds use in various other scientific research areas, including:
    • Preparation of organometallic compounds
    • Stabilization of biomolecules
    • Characterization of inorganic materials
, particularly in the context of silicon chemistry. It can undergo hydrosilylation reactions, where it reacts with unsaturated compounds to form silane derivatives. Notably, it can convert unsaturated alcohols into diols and facilitate the formation of cyclic alkoxysilanes from allylic alcohols . Additionally, when used as a precursor gas in catalytic chemical vapor deposition processes, it decomposes to produce methyl radicals and ammonia, which are critical for forming silicon nitride films .

The synthesis of 1,1,3,3-tetramethyldisilazane typically involves the reaction of chlorosilanes with amines or silazanes. One common method includes the reaction of dimethylchlorosilane with ammonia or primary amines under controlled conditions. This process allows for the selective formation of the desired disilazane compound while minimizing by-products .

1,1,3,3-Tetramethyldisilazane finds applications in various fields:

  • Silicone Production: It is utilized in the manufacture of silicone rubbers and resins.
  • Chemical Precursor: Serves as a precursor in chemical vapor deposition processes for producing silicon nitride films.
  • Silylation Agent: Employed in organic synthesis for silylation reactions to modify organic compounds .

Interaction studies involving 1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other organic compounds. Research indicates that it can effectively react with various unsaturated substrates through hydrosilylation mechanisms. These interactions are vital for developing new materials in polymer chemistry and nanotechnology .

Several compounds share structural or functional similarities with 1,1,3,3-tetramethyldisilazane. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
HexamethyldisilazaneC6H18N2Si2C_6H_{18}N_2Si_2Used as a precursor in semiconductor applications
TrimethylsilazaneC3H9NSiC_3H_{9}NSiCommonly used in organic synthesis
DimethylsilazaneC2H7NSiC_2H_7NSiActs as a silylation agent
1,1-Dimethyl-1-silazanesC2H7NSiC_2H_7NSiUtilized in similar applications as tetramethyldisilazane

Uniqueness: The primary distinction of 1,1,3,3-tetramethyldisilazane lies in its specific structural arrangement that allows for unique reactivity patterns compared to its analogs. Its ability to participate in hydrosilylation reactions while serving as a precursor for silicon nitride film deposition sets it apart from other silazanes.

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (40.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (34.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (58.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

15933-59-2

Wikipedia

1,1,3,3-Tetramethyldisilazane

General Manufacturing Information

Silanamine, N-(dimethylsilyl)-1,1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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